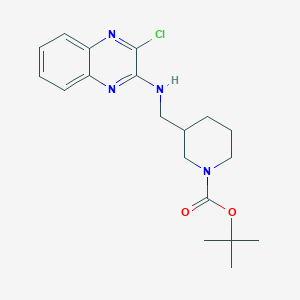

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[(3-chloroquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2/c1-19(2,3)26-18(25)24-10-6-7-13(12-24)11-21-17-16(20)22-14-8-4-5-9-15(14)23-17/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVZVURHHYSPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671386 | |

| Record name | tert-Butyl 3-{[(3-chloroquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-06-8 | |

| Record name | 1,1-Dimethylethyl 3-[[(3-chloro-2-quinoxalinyl)amino]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(3-chloroquinoxalin-2-yl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

- Starting from a suitable piperidine derivative, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP in THF at low temperature (0 °C) to form the Boc-protected piperidine.

- The 3-position of the piperidine ring is then functionalized to introduce a chloromethyl or aminomethyl group, often via halogenation followed by substitution or reductive amination with formaldehyde and ammonia or primary amines.

Coupling with 3-Chloroquinoxalin-2-amine

- The 3-chloroquinoxalin-2-yl amine is prepared or procured as a key intermediate.

- This amine is reacted with the Boc-protected 3-aminomethyl piperidine derivative under reflux conditions in ethanol or other suitable solvents, facilitating nucleophilic substitution or condensation to form the target secondary amine bond.

- The reaction is monitored by thin-layer chromatography (TLC) using UV visualization to confirm the formation of the product.

Purification and Characterization

- The crude product is purified by extraction, washing with aqueous citric acid, water, and brine, followed by drying over anhydrous sodium sulfate.

- Final purification is achieved by recrystallization or column chromatography.

- Characterization is performed by NMR, mass spectrometry, and melting point determination.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of piperidine | Boc2O, DMAP, THF, 0 °C, 2 hours | 85-90 | High purity Boc-protected intermediate |

| Aminomethylation at C-3 | Formaldehyde, ammonia or amine, reductive amination | 70-80 | Monitored by TLC, crude intermediate |

| Coupling with 3-chloroquinoxalin-2-amine | Ethanol reflux, 1 hour, equimolar amounts | 75-85 | Product isolated by extraction and chromatography |

Research Findings and Notes

- The use of tert-butyl carbamate as a protecting group is preferred due to its stability under a variety of reaction conditions and easy removal if needed.

- The coupling reaction between the amino methyl piperidine derivative and the 3-chloroquinoxalin-2-yl amine proceeds efficiently under reflux in ethanol, as confirmed by monitoring via TLC with UV detection.

- The reaction is generally clean, yielding the desired product with minimal side products, facilitating purification.

- The synthetic route is adaptable for analogues by varying substituents on the quinoxaline ring or the piperidine ring.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | Boc-protected piperidine, 3-chloroquinoxalin-2-yl amine |

| Solvents | THF for protection, Ethanol for coupling |

| Temperature | 0 °C for Boc protection, reflux for coupling |

| Reaction time | 2 hours for Boc protection, 1 hour for coupling |

| Monitoring method | Thin-layer chromatography (TLC) with UV light |

| Purification | Extraction, washing, drying, column chromatography |

| Characterization techniques | NMR, MS, melting point |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate primarily differ in their heterocyclic cores, substituents, and functional groups.

Table 1: Structural and Physicochemical Comparison

Notes:

- Heterocyclic Core Differences: The target compound’s quinoxaline core (a bicyclic aromatic system with two nitrogen atoms) contrasts with pyrazine (monocyclic, two nitrogens) and pyrimidine (monocyclic, two nitrogens). Quinoxaline’s larger π-conjugated system may enhance binding to biological targets compared to smaller heterocycles .

- In contrast, the rigid azetidine ring in C₁₂H₁₇N₃O₂ (Entry 4) may limit conformational adaptability .

- Molecular Weight and Solubility : The tert-butyl group in all compounds improves lipophilicity, but the target compound’s higher molecular weight (377.87 g/mol) compared to analogs like C₁₄H₂₀ClN₃O₂ (297.79 g/mol) suggests reduced aqueous solubility, which could impact bioavailability .

Key Research Findings

Quinoxaline vs. Pyrazine Derivatives: Quinoxaline derivatives often exhibit stronger intermolecular interactions due to their extended aromaticity, which may enhance stability in solid-state applications (e.g., crystallography) . Pyrazine analogs, such as tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate, are smaller and may favor metabolic stability in drug design .

Amino vs. Oxy Linkers: The amino-methylene group in the target compound differs from oxy-methylene linkers (e.g., tert-Butyl 3-[(3-chloroquinoxalin-2-yl)oxymethyl]piperidine-1-carboxylate).

Safety Profiles : The target compound’s safety data sheet (SDS) emphasizes standard precautions for handling chlorinated heterocycles, including risks of irritation and the need for protective equipment. Analogous compounds like tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate share similar SDS guidelines, though azetidine derivatives may pose lower toxicity due to reduced aromatic chlorination .

Biological Activity

tert-Butyl 3-(((3-chloroquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, summarizing relevant findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C15H20ClN3O2. Its structure includes a tert-butyl group, a piperidine ring, and a chloroquinoxaline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer properties. The following sections will elaborate on these activities based on available research findings.

Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, quinoxaline-based compounds have shown effectiveness against various strains of bacteria and fungi. The specific compound under discussion has been linked to:

- Inhibition of Nucleic Acid Synthesis : Similar compounds have demonstrated the ability to inhibit nucleic acid synthesis in microorganisms, leading to their death.

- Activity Against Plasmodium falciparum : Some quinoxaline derivatives have been tested for their activity against malaria-causing parasites, showing promising results with IC50 values in the micromolar range .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cytotoxicity Against Tumor Cell Lines : In vitro studies have assessed the cytotoxic effects on human cancer cell lines such as HePG2 and MCF-7. Compounds similar to this one have shown IC50 values ranging from 0.29 to 0.90 µM, indicating significant potency compared to standard chemotherapy agents like doxorubicin .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Intercalation : Similar quinoxaline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Some studies suggest that these compounds may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby inducing apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:

- Study on Antimalarial Activity : A series of quinoxaline derivatives were synthesized and tested against Plasmodium falciparum strains. Results indicated that specific modifications enhanced their antimalarial potency significantly .

- Cytotoxicity Evaluation : A comparative study evaluated various quinoxaline derivatives against multiple cancer cell lines, revealing that modifications in the chemical structure could lead to improved cytotoxic effects .

Q & A

Q. Table 1: Biological Activity of Structural Analogs

| Compound | Target | IC₅₀ (nM) | Method | Reference |

|---|---|---|---|---|

| tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | Kinase X | 15 ± 2 | SPR | |

| tert-Butyl 4-phenylpiperidine-1-carboxylate | GPCR Y | 120 ± 15 | Radioligand |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | >50 | 25 |

| Water | <0.01 | 25 |

| Ethanol | 12.3 ± 1.2 | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.